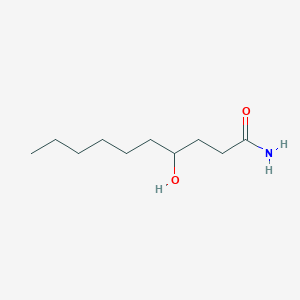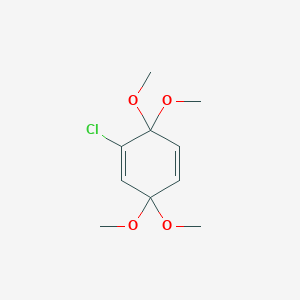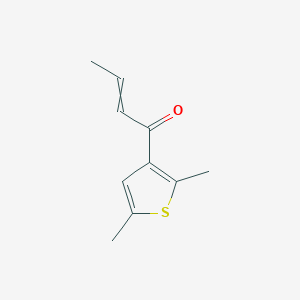![molecular formula C12H13NO2 B14621156 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 57477-57-3](/img/structure/B14621156.png)
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines an indene core with an amino and ethoxy functional group
Preparation Methods
The synthesis of 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with ethoxyamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino and ethoxy groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: This compound has a similar ethoxy and amino functional group but differs in its core structure.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains an ethoxy group but has a different overall structure and properties.
The uniqueness of this compound lies in its indene core, which imparts specific chemical and physical properties that are distinct from other similar compounds.
Properties
CAS No. |
57477-57-3 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[amino(ethoxy)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(13)10-7-8-5-3-4-6-9(8)11(10)14/h3-6H,2,7,13H2,1H3 |
InChI Key |
QZAWUYXZYRIFMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C1CC2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
![3-Propyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14621091.png)
![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)

![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)

![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)



